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Compound of Interest

Compound Name: Isomalt (Standard)

Cat. No.: B12420541 Get Quote

Introduction: Isomalt is a sugar alcohol and bulk sweetener widely utilized in the food and

pharmaceutical industries as a sugar substitute. It is an equimolar mixture of two

diastereomeric disaccharides: 6-O-α-D-Glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-

Glucopyranosyl-D-mannitol (1,1-GPM). For researchers, scientists, and drug development

professionals, particularly in formulation and quality control, a thorough spectroscopic

characterization of Isomalt is essential to confirm its identity, purity, and solid-state properties.

This guide details the standard spectroscopic techniques—Nuclear Magnetic Resonance

(NMR), Vibrational Spectroscopy (FTIR and Raman), and Mass Spectrometry (MS)—used for

this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of

Isomalt's constituent diastereomers. Both ¹H and ¹³C NMR provide detailed information about

the chemical environment of each atom, allowing for complete structural assignment.

Experimental Protocol
Sample Preparation: Dissolve 5-10 mg of the Isomalt standard in approximately 0.6 mL of a

deuterated solvent, typically Deuterium Oxide (D₂O), which is ideal for carbohydrate

analysis.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a standard broadband probe.
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Data Acquisition:

Acquire a one-dimensional (1D) ¹H spectrum to observe proton signals.

Acquire a 1D ¹³C spectrum (often with proton decoupling) to observe carbon signals.

For complete assignment, 2D NMR experiments such as COSY (Correlation

Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) are recommended.

The temperature should be controlled, as hydroxyl proton shifts are temperature-

dependent[1].

Data Presentation: NMR Chemical Shifts
The chemical shifts for Isomalt are complex due to the presence of two diastereomers and

multiple hydroxyl groups. The data below represents typical chemical shift ranges for the key

structural motifs in D₂O.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Isomalt.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubs.acs.org/doi/10.1021/acsomega.8b02136
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12420541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus Region (ppm) Assignment and Notes

¹H ~4.8 - 5.4

Anomeric Protons (H-1' of
the glucopyranosyl unit).
The precise shift and
coupling constant (J) help
distinguish the α-linkage.

¹H ~3.4 - 4.2

Ring Protons (Glucopyranosyl

and Sorbitol/Mannitol

backbone). This is a highly

overlapped region containing

multiple multiplets.[2][3]

¹H ~0.5 - 5.0

Hydroxyl Protons (-OH). These

signals are often broad and

their position is highly

dependent on concentration,

temperature, and solvent. In

D₂O, these protons exchange

and are typically not observed.

[4]

¹³C ~98 - 102
Anomeric Carbons (C-1' of the

glucopyranosyl unit).

| ¹³C | ~60 - 80 | Ring and Exocyclic Carbons (C-2 to C-6 of both rings and C-1 to C-6 of the

alditol chain). The specific shifts are sensitive to stereochemistry, distinguishing the sorbitol and

mannitol moieties.[5] |

Note: Specific assignments for every proton and carbon require advanced 2D NMR techniques.

Vibrational Spectroscopy: FTIR and Raman
Vibrational spectroscopy probes the functional groups within a molecule. Fourier-Transform

Infrared (FTIR) and Raman spectroscopy are complementary techniques used to identify the

characteristic vibrational modes of Isomalt's hydroxyl, ether, and alkyl groups.
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Experimental Protocols
FTIR Spectroscopy (ATR or KBr Pellet Method)

Attenuated Total Reflectance (ATR): Place a small amount of the powdered Isomalt sample

directly onto the ATR crystal. Apply pressure to ensure good contact and collect the

spectrum. This is a rapid, non-destructive method.

Potassium Bromide (KBr) Pellet: Grind 1-2 mg of Isomalt with 100-200 mg of dry,

spectroscopic-grade KBr powder using an agate mortar and pestle. Press the mixture into a

thin, transparent pellet using a hydraulic press. Acquire a background spectrum of a blank

KBr pellet first.

Data Acquisition: Spectra are typically collected over a range of 4000–400 cm⁻¹ with a

resolution of 4 cm⁻¹.

Raman Spectroscopy

Sample Preparation: Place a small amount of the Isomalt powder into a glass vial or onto a

microscope slide.

Instrumentation: Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or

785 nm).

Data Acquisition: Collect the spectrum over a Raman shift range of approximately 200–3500

cm⁻¹. The laser power and acquisition time should be optimized to maximize signal-to-noise

without causing sample degradation.

Data Presentation: Key Vibrational Bands
The FTIR and Raman spectra of Isomalt are dominated by features from its numerous hydroxyl

groups and C-O bonds.

Table 2: Summary of Key FTIR and Raman Bands for Isomalt.
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Wavenumber/Rama
n Shift (cm⁻¹)

Vibrational Mode
Assignment

Technique Intensity

~3600 - 3200
O-H Stretching
(Hydrogen-bonded)

FTIR, Raman
Strong, Broad
(FTIR)

~3000 - 2850
C-H Stretching (Alkyl

CH and CH₂)
FTIR, Raman Medium-Strong

~1460 - 1400
C-H

Bending/Deformation
FTIR, Raman Medium

~1300 - 1200
O-H

Bending/Deformation
FTIR Medium

~1150 - 1000

C-O Stretching (Ether

and Alcohol) & C-C

Stretching

FTIR, Raman Very Strong

| < 1000 | Skeletal C-C-O Deformations (Fingerprint Region) | FTIR, Raman | Complex,

Medium-Weak |

Interpretation: The broad O-H stretching band in the FTIR spectrum is characteristic of the

extensive intermolecular and intramolecular hydrogen bonding in the solid state. The

"fingerprint region" below 1500 cm⁻¹ contains a complex pattern of peaks unique to the specific

crystal structure of Isomalt's components.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of Isomalt and can provide

structural information through the analysis of fragmentation patterns.

Experimental Protocol
Sample Preparation: Prepare a dilute solution of Isomalt (e.g., 10-100 µg/mL) in a suitable

solvent system such as water/methanol or water/acetonitrile, often with a small amount of

formic acid or ammonium acetate to promote ionization.
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Instrumentation: A mass spectrometer equipped with a soft ionization source, such as

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is

required.

Data Acquisition:

Full Scan MS: Acquire a full scan spectrum in positive ion mode to identify the molecular

ions. Common adducts for sugars are with protons ([M+H]⁺), sodium ([M+Na]⁺), and

potassium ([M+K]⁺).

Tandem MS (MS/MS): To study fragmentation, select the molecular ion of interest (e.g.,

[M+Na]⁺) and subject it to Collision-Induced Dissociation (CID). This will break the

molecule into smaller fragments, providing structural clues.

Data Presentation: Mass-to-Charge Ratios
The molecular formula for Isomalt (both 1,6-GPS and 1,1-GPM) is C₁₂H₂₄O₁₁, with a

monoisotopic mass of approximately 344.137 g/mol .

Table 3: Expected Mass-to-Charge (m/z) Ratios for Isomalt.

m/z (amu) Assignment Ionization Mode Notes

345.144 [M+H]⁺ ESI (+)
Protonated
molecular ion.

367.126 [M+Na]⁺ ESI (+), MALDI (+)

Sodiated adduct, often

the most abundant ion

for carbohydrates.

383.099 [M+K]⁺ ESI (+), MALDI (+) Potassiated adduct.

185.068
[Sorbitol/Mannitol+Na]

⁺
MS/MS of 367.126

Fragment from

cleavage of the

glycosidic bond.

| 163.060 | [Glucose-H₂O+H]⁺ | MS/MS of 345.144 | Fragment from cleavage of the glycosidic

bond. |
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Interpretation: The primary fragmentation pathway for Isomalt in MS/MS is the cleavage of the

glycosidic bond that links the glucopyranosyl unit to the sorbitol or mannitol moiety. The

observation of fragments corresponding to these individual units confirms the disaccharide

structure.

Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of a standard Isomalt sample.

Spectroscopic Characterization Workflow for Isomalt

Analytical Techniques

Data Analysis & Interpretation

Isomalt Standard Sample

Sample Preparation
(Dissolution in Solvent / Grinding)

NMR Data Acquisition
(¹H, ¹³C, 2D)

Vibrational Data Acquisition
(FTIR & Raman)

MS Data Acquisition
(Full Scan & MS/MS)

Spectral Analysis:
Chemical Shifts, Coupling Constants

Spectral Analysis:
Peak Positions & Functional Groups

Spectral Analysis:
Molecular Weight & Fragmentation

Structural Confirmation
&

Purity Assessment
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Click to download full resolution via product page

Caption: Logical workflow for the analysis of Isomalt.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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